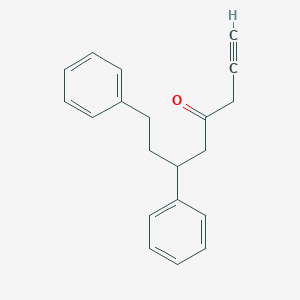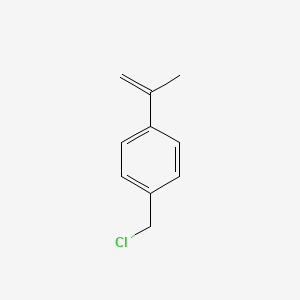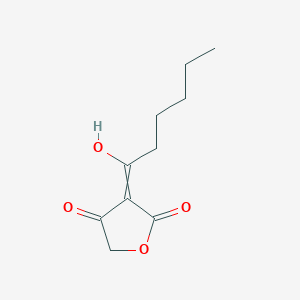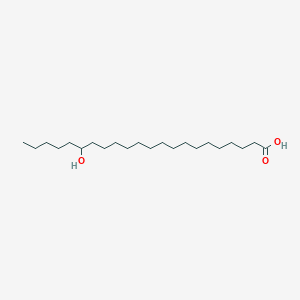
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is a heterocyclic organic compound. It features a six-membered ring containing one oxygen atom and one nitrogen atom, with the nitrogen atom bonded to a methylene group and an oxide group. This compound is part of the broader class of pyran derivatives, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide typically involves the hydrogenation of dihydropyran derivatives. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process converts the double bonds in dihydropyran to single bonds, resulting in the formation of the tetrahydropyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-pressure hydrogenation systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amine derivatives with different functional groups.
Scientific Research Applications
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism by which 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
2H-Pyran: Another related compound with a six-membered ring but with different functional groups.
Uniqueness
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
105834-64-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(oxan-2-yl)methanimine oxide |
InChI |
InChI=1S/C6H11NO2/c1-7(8)6-4-2-3-5-9-6/h6H,1-5H2 |
InChI Key |
VTBRACRNWPOZNT-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C1CCCCO1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)

![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)


![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)





